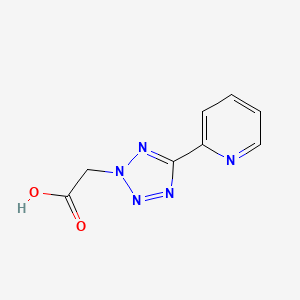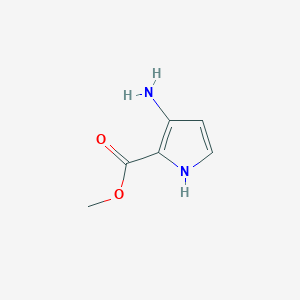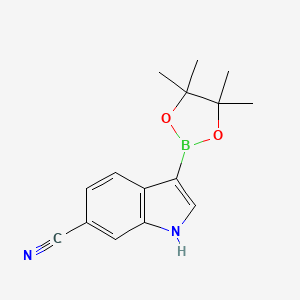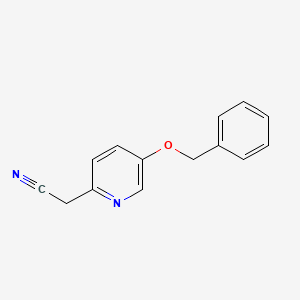
(5-Pyridin-2-YL-tetrazol-2-YL)-acetic acid
Descripción general
Descripción
5-Pyridin-2-yl-tetrazol-2-yl)-acetic acid (PTA) is an organic compound with a wide range of applications in the field of chemistry. It is a versatile molecule that is used as a reagent in various chemical reactions, and has been studied for its potential applications in the field of medicine and biochemistry. This article will discuss the synthesis of PTA, its scientific research applications, its biochemical and physiological effects, the advantages and limitations of using PTA in lab experiments, and its potential future directions.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Compounds with structures related to (5-Pyridin-2-YL-tetrazol-2-YL)-acetic acid have been extensively studied for their pharmacological applications. For instance, derivatives of imidazole and pyridine, which share structural similarities, are known as selective inhibitors of p38 mitogen-activated protein (MAP) kinase. This kinase is responsible for the release of pro-inflammatory cytokines, making these compounds potential candidates for anti-inflammatory drugs (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Catalysis and Organic Synthesis
Pyridine and its derivatives are crucial in catalytic and organic synthesis processes. They have been employed as catalysts and intermediates in the synthesis of various organic compounds. For example, catalytic vapor phase pyridine synthesis uses acetaldehyde, formaldehyde, and ammonia, highlighting the importance of pyridine bases in the chemical industry (Reddy, Srinivasakannan, & Raghavan, 2012).
Biological Activities
Heterocyclic N-oxide molecules, which include pyridine derivatives, exhibit a wide array of biological activities. They are pivotal in the design of metal complexes, asymmetric catalysis, and synthesis, and have found applications in medicinal chemistry due to their anticancer, antibacterial, and anti-inflammatory properties (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).
Environmental and Analytical Chemistry
The pyrolysis of polysaccharides, which can generate compounds like acetic acid, has been studied to understand chemical mechanisms involved in biomass conversion. This research is relevant for developing sustainable chemical processes and for understanding the environmental fate of organic compounds (Ponder & Richards, 2010).
Mecanismo De Acción
Target of Action
The primary target of (5-Pyridin-2-YL-tetrazol-2-YL)-acetic acid is the metabotropic glutamate subtype 5 receptor (mGlu5 receptor) . This receptor plays a crucial role in the central nervous system, mediating the slow and prolonged excitatory signal of the neurotransmitter glutamate .
Mode of Action
(5-Pyridin-2-YL-tetrazol-2-YL)-acetic acid acts as an antagonist at the mGlu5 receptor . This means it binds to the receptor and blocks its activation by glutamate, thereby inhibiting the receptor’s function .
Biochemical Pathways
By blocking the mGlu5 receptor, (5-Pyridin-2-YL-tetrazol-2-YL)-acetic acid disrupts the normal signaling pathways of glutamate in the brain . This can have downstream effects on various neurological processes, including pain perception, learning, and memory .
Pharmacokinetics
These properties are crucial for bioavailability and therapeutic efficacy .
Result of Action
The antagonistic action of (5-Pyridin-2-YL-tetrazol-2-YL)-acetic acid at the mGlu5 receptor can result in a variety of molecular and cellular effects. For instance, it can modulate neuronal excitability and synaptic plasticity . In addition, it has been associated with anxiolytic-like effects in animal models .
Propiedades
IUPAC Name |
2-(5-pyridin-2-yltetrazol-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c14-7(15)5-13-11-8(10-12-13)6-3-1-2-4-9-6/h1-4H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEAUDRGEIADAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(N=N2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-(3,4,5-Trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3098022.png)
![({1-[(4-Ethoxyphenyl)acetyl]piperidin-4-yl}methyl)amine](/img/structure/B3098027.png)
![8-[3-(piperidin-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B3098031.png)
![methyl (2E)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B3098035.png)
![ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate](/img/structure/B3098042.png)
![4-[2-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-yl)-ethyl]-[1,2,4]triazolidine-3,5-dion](/img/structure/B3098060.png)
